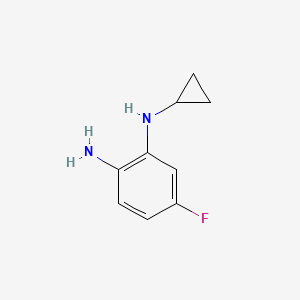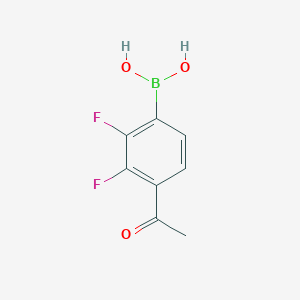
4-Acetyl-2,3-difluorophenylboronic acid
説明
4-Acetyl-2,3-difluorophenylboronic acid is a biochemical reagent . It is used as a building block in the synthesis of several organic compounds . It is also used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of 4-Acetyl-2,3-difluorophenylboronic acid involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of 4-Acetyl-2,3-difluorophenylboronic acid is characterized by the presence of a boronic acid group and two fluorine atoms attached to the phenyl ring .Chemical Reactions Analysis
4-Acetyl-2,3-difluorophenylboronic acid is involved in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It is also used in the preparation of fluorinated biaryl derivatives and flurodiarylmethanols .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Acetyl-2,3-difluorophenylboronic acid include a melting point of 305-310 °C . It is soluble in methanol . The average mass is 157.911 Da .科学的研究の応用
-
Preparation of Phenylboronic Catechol Esters
- Field: Organic Chemistry
- Application: 2-Fluorophenylboronic acid is used in the preparation of phenylboronic catechol esters .
- Method: The specific method of preparation is not mentioned, but it typically involves a reaction between the boronic acid and a catechol compound .
- Results: These esters are promising anion receptors for polymer electrolytes .
-
Synthesis of Substituted 6-Phenylpurine Bases and Nucleosides
- Field: Medicinal Chemistry
- Application: 3,4-Difluorophenylboronic Acid is used in the synthesis of substituted 6-phenylpurine bases and nucleosides .
- Method: This typically involves Suzuki-Miyaura cross-coupling reactions .
- Results: The resulting compounds show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines .
-
Preparation of Fluorinated Biaryl Derivatives
-
End Group Capping Suzuki-Miyaura Cross-Coupling Reactions
- Field: Polymer Chemistry
- Application: 2,4-Difluorophenylboronic acid is used in end group capping Suzuki-Miyaura cross-coupling reactions .
- Method: The specific method is not mentioned, but it typically involves a palladium-catalyzed cross-coupling reaction .
- Results: This method is widely used in the synthesis of polymers .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field: Organic Chemistry
- Application: Pinacol boronic esters, which can be derived from compounds like 4-Acetyl-2,3-difluorophenylboronic acid, are used in catalytic protodeboronation .
- Method: This involves a radical approach to catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results: Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Field: Material Science
- Application: 3-Fluorophenylboronic acid, a compound similar to 4-Acetyl-2,3-difluorophenylboronic acid, is used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Method: This involves palladium-catalyzed cross-couplings .
- Results: The specific results or outcomes are not mentioned .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field: Organic Chemistry
- Application: Pinacol boronic esters, which can be derived from compounds like 4-Acetyl-2,3-difluorophenylboronic acid, are used in catalytic protodeboronation .
- Method: This involves a radical approach to catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results: Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Synthesis of o-Phenylphenols as Potent Leukotriene B4 Receptor Agonists
- Field: Medicinal Chemistry
- Application: 3-Fluorophenylboronic acid, a compound similar to 4-Acetyl-2,3-difluorophenylboronic acid, is used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
- Method: This involves palladium-catalyzed cross-couplings .
- Results: The specific results or outcomes are not mentioned .
Safety And Hazards
特性
IUPAC Name |
(4-acetyl-2,3-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O3/c1-4(12)5-2-3-6(9(13)14)8(11)7(5)10/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKOABRFNDIGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)C)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-2,3-difluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



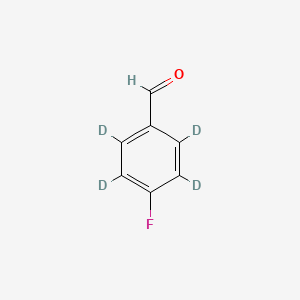
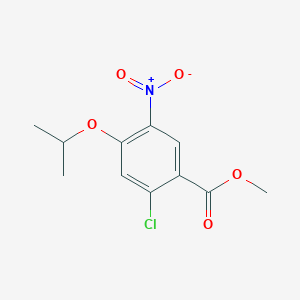
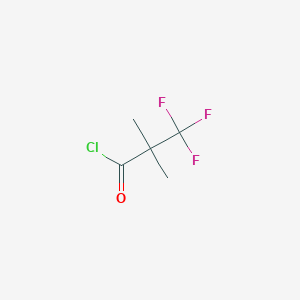
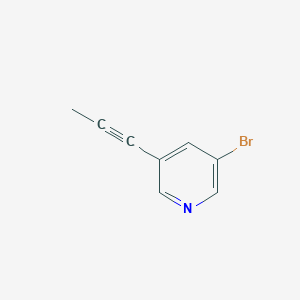
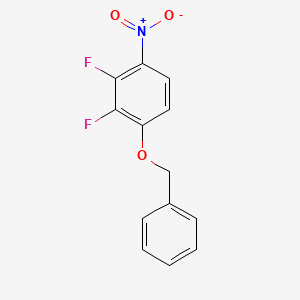
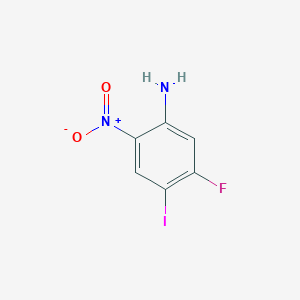
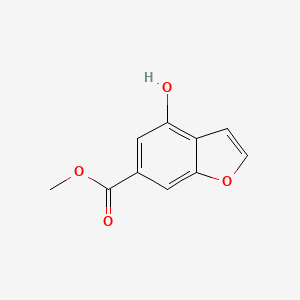
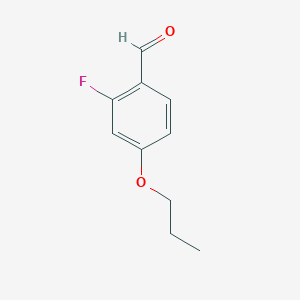
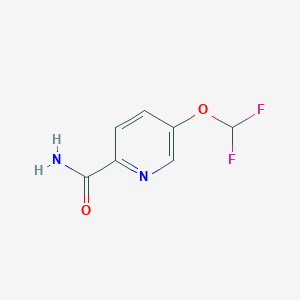
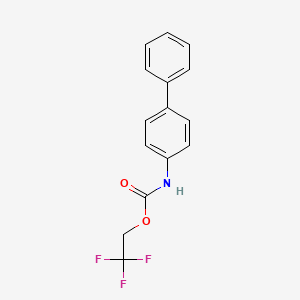
![tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate](/img/structure/B1443029.png)

